molecular formula C5H9ClF2 B2494419 1-Chloro-4,4-difluoropentane CAS No. 406-80-4

1-Chloro-4,4-difluoropentane

Cat. No. B2494419
CAS RN: 406-80-4
M. Wt: 142.57
InChI Key: WNUNMKGCGQPROL-UHFFFAOYSA-N
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Description

1-Chloro-4,4-difluoropentane is a chemical compound with the molecular formula C5H9ClF2 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4,4-difluoropentane includes a total of 16 bonds. There are 7 non-H bonds and 2 rotatable bonds . The 2D chemical structure image of 1-chloro-4,4-difluoropentane is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-4,4-difluoropentane were not found, it’s important to note that similar compounds often participate in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Electrophilic Fluorination Agent

1-Chloro-4,4-difluoropentane, under the name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), is recognized as one of the best general-purpose electrophilic fluorinating agents. It's user-friendly and offers site-selective fluorination, making it an alternative to more hazardous fluorinating reagents like perchloryl fluoride or xenon difluoride (Banks, 1998). The broad applications of Selectfluor in electrophilic fluorination are well-documented, highlighting its effectiveness in introducing fluorine into organic molecules (Singh & Shreeve, 2004).

Kinetic Studies in Chemistry

Kinetic studies involving 1-chloro-4,4-difluoropentane have been performed to understand the mechanisms of chemical reactions. For instance, the kinetics of UV-laser induced dehydrochlorination of 1-chloro-1,1-difluoroethane, a related compound, have been explored to understand its decomposition process (Dong, Schneider, & Wolfrum, 1989).

Mediator or Catalyst in Organic Synthesis

SelectfluorTM F-TEDA-BF4, a derivative of 1-chloro-4,4-difluoropentane, is not only an efficient reagent for electrophilic fluorination but also serves as a strong oxidant. It acts as a mediator or catalyst in various "fluorine-free" functionalizations of organic compounds. Its role extends to facilitating transformations of oxidizable functional groups and catalyzing the formation of different heterocyclic rings (Stavber, 2011).

Thermal Conductivity Studies

The thermal conductivity of 1-chloro-1,1-difluoroethane (HCFC-142b), closely related to 1-chloro-4,4-difluoropentane, has been measured to understand its properties in various states, which is important for applications in refrigeration and air conditioning (Sousa et al., 1992).

Safety and Hazards

The safety data sheet for 1-Chloro-4,4-difluoropentane indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4,4-difluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNMKGCGQPROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4,4-difluoropentane

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